molecular formula C20H18ClN5O2 B2444291 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-88-9

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2444291
CAS No.: 890937-88-9
M. Wt: 395.85
InChI Key: PBYCWERISWKPHV-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12-4-5-13(21)8-16(12)26-20-15(10-24-26)19(22-11-23-20)25-14-6-7-17(27-2)18(9-14)28-3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCWERISWKPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C20H18ClN5O2C_{20}H_{18}ClN_5O_2 and a molecular weight of 395.85 g/mol, this compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various therapeutic effects including anticancer and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core followed by substitution reactions to introduce the chloro and methoxy groups. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activities. This particular compound has been shown to inhibit the proliferation of various cancer cell lines:

  • Lung Cancer : Effective against A549 cell lines.
  • Breast Cancer : Demonstrated activity against MDA-MB-231 cells.
  • Colorectal Cancer : Inhibitory effects noted in HCT116 cell lines.

In vitro studies reveal that compounds with similar structural motifs can induce apoptosis and inhibit cell cycle progression in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as those mediated by tyrosine kinases and dihydrofolate reductase (DHFR) .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro assays indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Tyrosine Kinases : These enzymes are often overactive in cancer; thus, their inhibition can halt tumor growth and metastasis.

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:

  • Study on Breast Cancer Cells : A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Inflammation Model : In an animal model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers .

Data Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)5.0
AnticancerMDA-MB-231 (Breast)3.5
AnticancerHCT116 (Colorectal)7.0
Anti-inflammatoryMacrophages10.0

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of pyrazole and pyrimidine precursors under basic conditions.
  • Step 2 : Introduction of the 5-chloro-2-methylphenyl group at position 1 using halogenated aryl intermediates.
  • Step 3 : Coupling the 3,4-dimethoxyphenylamine group at position 4 via nucleophilic substitution or Buchwald-Hartwig amination .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temperatures accelerate ring closure but may degrade sensitive substituents.
SolventDMF, DMSO, or EtOHPolar aprotic solvents enhance solubility of intermediates.
CatalystsPd(OAc)₂, CuIEssential for cross-coupling reactions; ligand choice (e.g., Xantphos) improves efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, the 3,4-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀ClN₅O₂) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Ensures >95% purity by monitoring residual solvents/byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl substituents) influence the compound’s biological activity, and what methods are used to study structure-activity relationships (SAR)?

  • SAR Workflow :
    • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing chloro with fluoro or adjusting methoxy positions).
    • In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to ATP-binding pockets .

Q. Example SAR Findings :

Substituent ModificationBiological Activity ChangeMechanism Insight
5-Chloro → 5-Fluoro Reduced IC₅₀ for EGFR (12 nM → 8 nM)Enhanced halogen bonding with kinase active site .
3,4-Dimethoxy → 3,4,5-Trimethoxy Increased cytotoxicity (HeLa cells)Improved membrane permeability due to lipophilicity .

Q. How can contradictory data on the compound’s efficacy across different cell lines be resolved?

  • Hypothesis-Driven Approach :
    • Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation varies between cell lines .
    • Target Profiling : Compare expression levels of putative targets (e.g., COX-2, PI3K) in responsive vs. non-responsive cell lines via qPCR or Western blot .
    • Microenvironment Analysis : Evaluate hypoxia or pH effects using 3D tumor spheroid models .

Case Study : Inconsistent antiproliferative activity in MCF-7 (responsive) vs. A549 (non-responsive) cells was linked to differential expression of PDGFR-β, a secondary target .

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